molecular formula C18H22N2O2S B2723565 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea CAS No. 2034596-99-9

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea

Cat. No.: B2723565
CAS No.: 2034596-99-9
M. Wt: 330.45
InChI Key: UJOGAQNYOQVPEL-UHFFFAOYSA-N
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Description

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea is a synthetic organic compound that features a thiophene ring, an acetyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea typically involves multi-step organic reactions. One possible route could be:

    Formation of the thiophene ring: Starting with a thiophene precursor, an acetyl group can be introduced via Friedel-Crafts acylation.

    Alkylation: The acetylated thiophene can then be alkylated with an appropriate ethylating agent.

    Urea formation: The final step involves reacting the alkylated thiophene with phenylpropyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its unique structure.

    Materials Science: In the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(3-phenylpropyl)carbamate
  • 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(3-phenylpropyl)thiourea

Uniqueness

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea is unique due to the specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-14(21)17-10-9-16(23-17)11-13-20-18(22)19-12-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-10H,5,8,11-13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOGAQNYOQVPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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